Chemical properties of 1-(3,5-Dichlorophenyl)-8-fluoronaphthalene
Chemical properties of 1-(3,5-Dichlorophenyl)-8-fluoronaphthalene
This guide details the chemical properties, synthesis, and atropisomeric behavior of 1-(3,5-Dichlorophenyl)-8-fluoronaphthalene , a specialized biaryl scaffold used in physical organic chemistry and medicinal chemistry to probe steric constraints, rotational barriers, and fluorine-specific non-covalent interactions.
Part 1: Executive Summary & Chemical Identity
1-(3,5-Dichlorophenyl)-8-fluoronaphthalene represents a distinct class of "peri-substituted" naphthalenes where the steric clash between the 1- and 8-positions imposes restricted rotation, leading to atropisomerism. Unlike standard biaryls, the 8-fluoro substituent provides a unique probe for electrostatic and van der Waals interactions without the massive steric bulk of a methyl or tert-butyl group.
This molecule is primarily utilized as:
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A Model System for Atropisomerism: To study the energetic threshold of racemization where the passing group is a proton (from the phenyl ring) against a fluorine atom.
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A Pharmacophore Scaffold: In kinase inhibitor design, where the naphthalene core mimics the adenine base of ATP, and the twisted phenyl ring accesses hydrophobic pockets (e.g., the "gatekeeper" region).
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A Probe for Non-Covalent Interactions: specifically investigating
and interactions enhanced by the electron-deficient 3,5-dichlorophenyl ring.
Physicochemical Profile
| Property | Value (Predicted/Experimental) | Context |
| Molecular Formula | Halogen-rich lipophilic core | |
| Molecular Weight | 291.15 g/mol | Fragment-like chemical space |
| cLogP | ~5.2 - 5.8 | Highly lipophilic; low aqueous solubility |
| Rotational Barrier ( | ~16–19 kcal/mol | Class 1/2 Atropisomer : Rapid to moderate racemization at RT. |
| Geometry | Non-planar (Twisted) | Dihedral angle typically 60–90° to minimize peri-strain. |
Part 2: Structural Analysis & Atropisomerism
The defining feature of this molecule is the peri-interaction between the fluorine at position 8 of the naphthalene and the ortho-hydrogens of the 3,5-dichlorophenyl ring.
The Rotational Barrier Mechanism
Rotation around the C1–C1' bond requires the phenyl ring to pass through a planar transition state.
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Ground State: The phenyl ring is twisted perpendicular to the naphthalene plane to minimize steric repulsion between the 8-F and the phenyl ortho-protons.
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Transition State: The rings must become coplanar. The steric clash occurs between the Van der Waals radius of Fluorine (1.47 Å) and the Hydrogen (1.20 Å) .
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Role of 3,5-Dichloro Substitution:
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Steric: Being in the meta positions, the chlorines do not directly clash with the naphthalene in the transition state.
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Electronic: The electron-withdrawing nature of the chlorines (
) reduces the electron density of the phenyl ring. This increases the acidity of the ortho-protons, potentially strengthening intramolecular hydrogen bonds in the ground state, which can slightly elevate the rotational barrier compared to the unsubstituted phenyl analog.
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Classification
Based on the LaPlante classification of atropisomers:
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Classification: Class 1 / Borderline Class 2
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Implication: The molecule likely racemizes rapidly at room temperature (
in minutes to hours). It cannot be isolated as a stable single enantiomer at ambient conditions without further substitution at the phenyl ortho-positions.
Visualization of Rotational Dynamics
The following diagram illustrates the energy profile of the rotation.
Caption: Energy profile showing the interconversion between atropisomers via a high-energy planar transition state caused by peri-strain.
Part 3: Synthesis Protocol
The most robust method for constructing the 1-aryl-8-fluoronaphthalene scaffold is the Suzuki-Miyaura Cross-Coupling . The steric hindrance at the 1-position requires highly active catalytic systems.
Reagents & Precursors[1][2]
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Electrophile: 1-Bromo-8-fluoronaphthalene (Synthesized from 1-aminonaphthalene via diazotization/fluorination followed by bromination, or commercially sourced).
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Nucleophile: 3,5-Dichlorophenylboronic acid.
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Catalyst System:
with S-Phos or . Phosphine ligands like S-Phos or RuPhos are critical to facilitate oxidative addition into the hindered aryl halide.
Step-by-Step Methodology
Objective: Synthesis of 1-(3,5-Dichlorophenyl)-8-fluoronaphthalene on a 1.0 mmol scale.
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Preparation:
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Charge a dry Schlenk flask with 1-bromo-8-fluoronaphthalene (225 mg, 1.0 mmol), 3,5-dichlorophenylboronic acid (229 mg, 1.2 mmol), and
(424 mg, 2.0 mmol). -
Add
(5 mol%) and S-Phos (10 mol%).
-
-
Solvent Addition:
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Evacuate and backfill with Argon (3x).
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Add degassed Toluene/Water (10:1 ratio, 5 mL). The biphasic system helps dissolve the inorganic base.
-
-
Reaction:
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Heat the mixture to 100°C for 12–18 hours. Monitor by TLC (Hexanes/EtOAc 95:5). The starting bromide should disappear.
-
-
Workup:
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Cool to room temperature. Dilute with diethyl ether (20 mL).
-
Wash with water (2 x 10 mL) and brine (10 mL).
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Dry organic layer over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify via Flash Column Chromatography on silica gel.
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Eluent: 100% Hexanes grading to 5% EtOAc/Hexanes.
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Yield Expectation: 75–85% as a white/off-white solid.
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Synthesis Workflow Diagram
Caption: Suzuki-Miyaura cross-coupling workflow optimized for sterically hindered peri-substituted naphthalenes.
Part 4: Applications & Scientific Significance[3][4]
Probing Non-Covalent Interactions
This molecule serves as an excellent probe for Fluorine-Pi (
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Mechanism: The electron-rich fluorine atom at position 8 is forced into proximity with the electron-deficient 3,5-dichlorophenyl ring.
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Observation: X-ray crystallography of such systems often reveals a "splaying" distortion where the C1-C1' bond angles open up to relieve strain, yet the F atom remains within van der Waals contact distance of the phenyl ring, suggesting a stabilizing electrostatic component counteracting the steric repulsion.
Medicinal Chemistry Utility
While likely too lipophilic (cLogP > 5) to be a drug candidate itself, this scaffold is a valuable fragment :
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Kinase Inhibition: The twisted biaryl geometry mimics the propeller shape of many kinase inhibitors (e.g., B-Raf inhibitors). The 8-fluoro group can act as a hydrogen bond acceptor for backbone amides in the kinase hinge region.
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Metabolic Stability: The 3,5-dichloro substitution blocks the primary sites of metabolic oxidation (para and meta positions) on the phenyl ring, forcing metabolism to occur on the naphthalene core or via slow dehalogenation.
References
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LaPlante, S. R., et al. "Atropisomerism in drug discovery and development." Journal of Medicinal Chemistry 54.19 (2011): 7005-7022. Link
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Clayden, J., et al. "Atropisomerism in 1-aryl-8-halonaphthalenes." Tetrahedron 60.19 (2004): 4399-4412. Link
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Wolf, C. "Dynamic Stereochemistry of Chiral Compounds: Principles and Applications." Royal Society of Chemistry (2008). Link
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S-Phos Catalyst Utility: Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society 127.13 (2005): 4685-4696. Link
